3-(Azidomethyl)-5-bromopyridine
Description
3-(Azidomethyl)-5-bromopyridine (CAS: 1616403-07-6, molecular formula: C₁₃H₁₁BrN₄O) is a pyridine derivative featuring an azidomethyl (-CH₂N₃) substituent at the 3-position and a bromine atom at the 5-position of the pyridine ring. This compound is pivotal in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used to synthesize triazole-linked biomolecules and polymers . The azidomethyl group serves as a reactive handle for modular conjugation, while the bromine atom enhances electrophilicity, enabling further functionalization (e.g., Suzuki coupling) .
Synthesis of this compound typically involves nucleophilic substitution or Mitsunobu reactions, with reported yields up to 63% under optimized conditions . Its applications span medicinal chemistry, materials science, and bioconjugation due to its dual reactivity.
Properties
CAS No. |
856212-28-7 |
|---|---|
Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-(azidomethyl)-5-bromopyridine |
InChI |
InChI=1S/C6H5BrN4/c7-6-1-5(2-9-4-6)3-10-11-8/h1-2,4H,3H2 |
InChI Key |
FFPUWMDRDKRLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 3-(Azidomethyl)-5-bromopyridine with structurally related pyridine derivatives:
Key Observations:
Substituent-Driven Reactivity: The azidomethyl group in this compound enables rapid, selective cycloaddition with alkynes, a hallmark of click chemistry . In contrast, amino (2-Amino-5-bromopyridinium) or acetyl (3-Acetyl-5-bromopyridine) substituents prioritize hydrogen bonding or stability, respectively, limiting their utility in dynamic conjugation . Bromine at the 5-position is conserved across analogs, enhancing electrophilicity for cross-coupling reactions or influencing bioactivity (e.g., cytotoxicity in 5-bromo-1,4-dihydropyridines) .
Biological Activity: 5-Bromo-1,4-dihydropyridine derivatives (e.g., compound 7c) exhibit potent cytotoxicity (IC₅₀: 32–43 nM against DLD1 and MCF7 cancer cells), attributed to the 5-bromopyridine moiety’s electronic effects and planar geometry . 2-Amino-5-bromopyridinium salts demonstrate antibacterial/antifungal activity due to N–H∙∙∙O hydrogen bonding with sulfonate anions, disrupting microbial membranes .
Synthetic Utility: 3-Acetyl-5-bromopyridine and 3-Amino-5-bromopyridine-2-carboxylic Acid serve as intermediates for pharmaceuticals or agrochemicals, leveraging bromine for halogen exchange or carboxyl groups for peptide coupling .
Table 1: Physicochemical Comparison
| Property | This compound | 5-Bromo-1,4-dihydropyridine (7c) | 2-Amino-5-bromopyridinium |
|---|---|---|---|
| Molecular Weight (g/mol) | 319.16 | ~350 (estimated) | 329.15 (anion excluded) |
| Key Functional Groups | -CH₂N₃, -Br | -Br, -Cl (4-chlorophenyl) | -NH₃⁺, -Br |
| Solubility | Organic solvents | DMSO, methanol | Polar solvents (water) |
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